molecular formula C11H14O2 B6244611 [1-(hydroxymethyl)-2-phenylcyclopropyl]methanol CAS No. 14224-51-2

[1-(hydroxymethyl)-2-phenylcyclopropyl]methanol

Cat. No.: B6244611
CAS No.: 14224-51-2
M. Wt: 178.2
InChI Key:
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Description

[1-(hydroxymethyl)-2-phenylcyclopropyl]methanol: is an organic compound with the molecular formula C11H14O2 It is a cyclopropane derivative featuring both hydroxymethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)-2-phenylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of phenylcyclopropane with formaldehyde under basic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(hydroxymethyl)-2-phenylcyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: In chemistry, [1-(hydroxymethyl)-2-phenylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance biological activity and selectivity towards specific targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [1-(hydroxymethyl)-2-phenylcyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1,1-bis(hydroxymethyl)cyclopropane: Similar in structure but lacks the phenyl group.

    2-phenylcyclopropane-1,1-diyldimethanol: Similar structure with two hydroxymethyl groups attached to the cyclopropane ring.

Uniqueness: [1-(hydroxymethyl)-2-phenylcyclopropyl]methanol is unique due to the presence of both hydroxymethyl and phenyl groups on the cyclopropane ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

14224-51-2

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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